![molecular formula C22H21ClFNO4 B12607353 elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-: is a chemical compound known for its application in the field of medicine, particularly as an antiretroviral drug used in the treatment of HIV infection. It is a member of the integrase strand transfer inhibitors (INSTIs) class, which prevents the integration of viral DNA into the host cell genome, thereby inhibiting viral replication.
Métodos De Preparación
The synthesis of elvitegravir involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinolinecarboxylic acid derivative, followed by the introduction of the 3-chloro-2-fluorophenyl group and the hydroxymethyl-2-methylpropyl side chain. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Elvitegravir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Aplicaciones Científicas De Investigación
Elvitegravir is extensively studied for its applications in:
Chemistry: As a model compound for studying integrase inhibitors and their interactions with viral DNA.
Biology: Understanding the mechanisms of HIV integration and replication.
Medicine: Used in combination therapies for the treatment of HIV infection, improving patient outcomes by reducing viral load.
Industry: Production of antiretroviral drugs and development of new integrase inhibitors.
Mecanismo De Acción
Elvitegravir exerts its effects by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer step of the integration process. This inhibition blocks the replication cycle of the virus, reducing the viral load in the patient’s body.
Comparación Con Compuestos Similares
Elvitegravir is compared with other integrase inhibitors such as raltegravir and dolutegravir. While all these compounds share a similar mechanism of action, elvitegravir is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and resistance profiles. Similar compounds include:
Raltegravir: Another integrase inhibitor with a different chemical structure and pharmacokinetic profile.
Dolutegravir: Known for its high barrier to resistance and favorable pharmacokinetics.
Bictegravir: A newer integrase inhibitor with improved efficacy and resistance profiles.
Elvitegravir’s uniqueness lies in its specific binding affinity and pharmacokinetic properties, making it a valuable component of combination antiretroviral therapies.
Propiedades
Fórmula molecular |
C22H21ClFNO4 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H21ClFNO4/c1-12(2)19(11-26)25-10-16(22(28)29)21(27)15-9-13(6-7-18(15)25)8-14-4-3-5-17(23)20(14)24/h3-7,9-10,12,19,26H,8,11H2,1-2H3,(H,28,29) |
Clave InChI |
GKPAWDQEYZGYEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=CC(=C2)CC3=C(C(=CC=C3)Cl)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}oxidanide](/img/structure/B12607274.png)
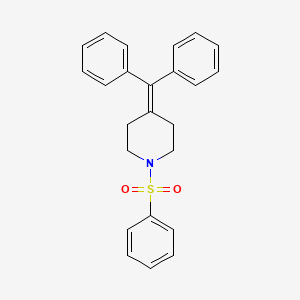
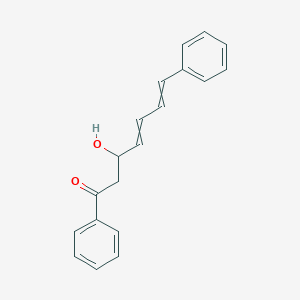
![3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile](/img/structure/B12607289.png)
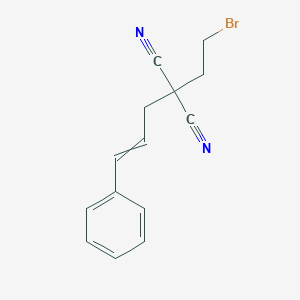

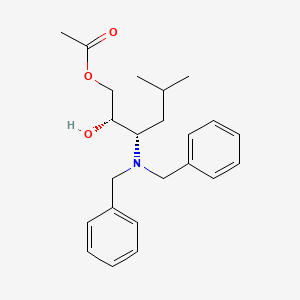

![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
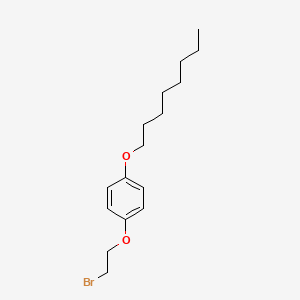
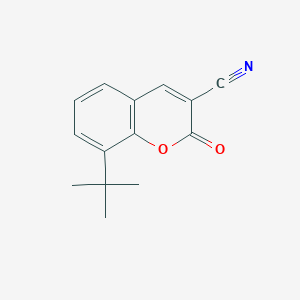

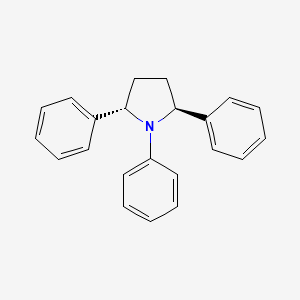
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
